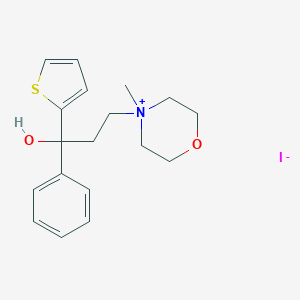

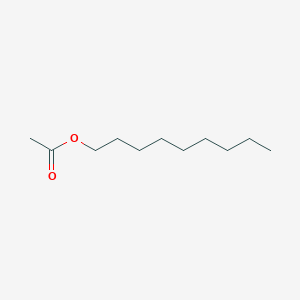

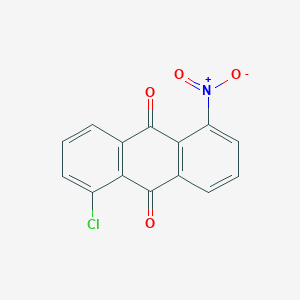

2-Azido-1-methyl-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azido-1-methyl-3-nitrobenzene is a compound that is not directly mentioned in the provided papers. However, the papers discuss related azido-nitrobenzene compounds and their reactions, which can provide insights into the chemistry of azido-nitrobenzene derivatives. These compounds are of interest due to their potential applications in synthesizing complex organic structures and their relevance in understanding reaction mechanisms involving azide and nitro groups .

Synthesis Analysis

The synthesis of azido-nitrobenzene derivatives typically involves the introduction of azide and nitro groups into a benzene ring. While the papers do not describe the synthesis of 2-Azido-1-methyl-3-nitrobenzene specifically, they do provide examples of similar compounds. For instance, 1-alkynyl-2-nitrobenzenes are used as starting materials for the synthesis of azacyclic compounds through a redox/cycloaddition cascade . Another paper discusses the synthesis of 2-Methyl-2-nitro-1-azidopropane, which, although not a benzene derivative, shares the azide and nitro functional groups and is synthesized through condensation, substitution, and azideation reactions .

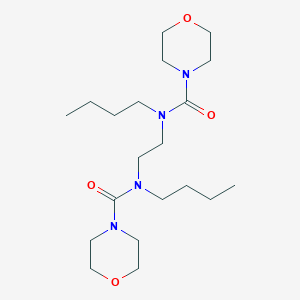

Molecular Structure Analysis

The molecular structure of azido-nitrobenzene derivatives is characterized by the presence of azide (N3) and nitro (NO2) groups attached to a benzene ring. These functional groups are known to influence the electronic properties of the molecule. For example, the crystalline-state photoreaction of 1-azido-2-nitrobenzene has been studied using X-ray crystallography, revealing the formation of benzofuroxan as a product and suggesting the presence of a triplet nitrene intermediate .

Chemical Reactions Analysis

The chemical reactivity of azido-nitrobenzene derivatives is complex and can lead to a variety of products depending on the reaction conditions. The papers describe several reactions, such as the gold-catalyzed synthesis of azacyclic compounds from nitroalkyne substrates , and the photoreaction of 1-azido-2-nitrobenzene leading to heterocycle formation . Additionally, the pyrolysis of substituted 2-nitroazidobenzenes has been studied, providing insights into the reaction rates and mechanisms, which involve an electrocyclic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of azido-nitrobenzene derivatives are influenced by the azide and nitro groups. These groups are highly reactive and can participate in various chemical reactions, including cycloadditions, photoreactions, and pyrolysis. The papers provide data on the reactivity of these compounds, such as the Hammett correlations of pyrolysis rates for substituted 2-nitroazidobenzenes , and the radical coupling reactions of 1-azido-3-nitrobenzene with a half-sandwich complex .

Zukünftige Richtungen

While the future directions for 2-Azido-1-methyl-3-nitrobenzene are not explicitly mentioned in the retrieved sources, nitro compounds and their derivatives continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability .

Eigenschaften

IUPAC Name |

2-azido-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNEHBYBTZSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338349 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-methyl-3-nitrobenzene | |

CAS RN |

16714-18-4 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)

![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)